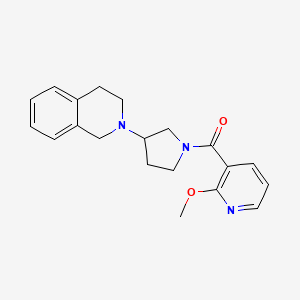

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For instance, a derivative of tetrahydroquinoline was synthesized using a Povarov cycloaddition reaction followed by N-furoylation processes . Another related compound, 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, was synthesized from phenethylamine with an improved yield by using a mixture of P2O5/POCl3 and optimizing the purification process . These methods suggest that the synthesis of the target compound could also involve similar cyclization reactions and careful selection of dehydrating agents and purification techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H, 13C-NMR, and X-ray diffraction . These techniques would likely be applicable in determining the structure of "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone," ensuring the correct assembly of the molecule and confirming the presence of key functional groups.

Chemical Reactions Analysis

The papers describe the transformation of nitro groups and pyridine rings to form tetrahydroquinolines, which under acidic conditions can cyclize to form pyrroloquinolines . Additionally, a non-cyanide method for synthesizing cyanoisoquinolines is mentioned, which could be relevant if the target compound requires the introduction of a nitrile group . These reactions indicate that the target compound may be synthesized through similar cyclization and functional group transformation processes.

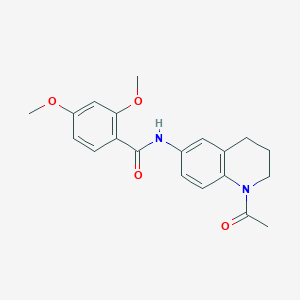

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the target compound, they do mention that similar tetrahydroquinoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects . This suggests that "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone" may also possess such properties, which could be explored in further studies.

Scientific Research Applications

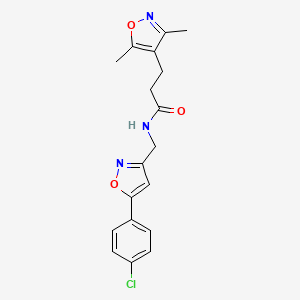

Organic Synthesis and Chemical Properties

The compound "(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone" is related to the synthesis and study of organic compounds with complex structures. In organic chemistry, compounds like 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline are important intermediates for organic synthesis, offering a novel process with improved yields and purification techniques. Such methods are essential for the development of pharmaceuticals and materials with specific functionalities (Ta, 2013).

Enzymatic Reactions and Biochemistry

Pyrroloquinoline quinone (PQQ), a cofactor in some bacterial alcohol dehydrogenases, shares structural similarities with the queried compound, being involved in redox reactions and serving as a redox cofactor. It's studied extensively for its role in the enzymatic oxidation of methanol to formaldehyde, showcasing the intricate active site configuration and reaction mechanisms of enzymes like methanol dehydrogenase. These studies reveal the detailed interactions within the enzyme's active site and the crucial role of cofactors like PQQ in facilitating these biochemical transformations (Xia et al., 1999).

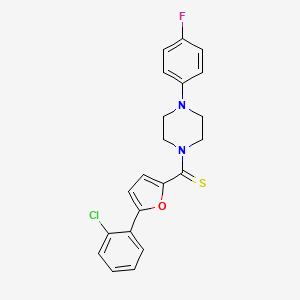

Chemical and Electrochemical Studies

Research on the electrochemical and chemical properties of methoxatin and analogous quinones demonstrates the impact of molecular structure on reactivity. The electron-withdrawing and -donating properties of these compounds affect their redox potentials and stability, important for understanding their behavior in biological systems and synthetic applications. Such studies contribute to a deeper understanding of redox-active compounds, relevant to both biological functions and material science (Eckert et al., 1982).

properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-25-19-18(7-4-10-21-19)20(24)23-12-9-17(14-23)22-11-8-15-5-2-3-6-16(15)13-22/h2-7,10,17H,8-9,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFBFFGKCEXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone](/img/structure/B2521293.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)